molecular formula C13H18N2O B2364055 N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide CAS No. 2361640-93-7

N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide

Cat. No.: B2364055
CAS No.: 2361640-93-7
M. Wt: 218.3
InChI Key: YKXRIDYMYXSPOQ-UHFFFAOYSA-N
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Description

N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with methyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide typically involves the reaction of 2-methyl-5-methylpyridine with appropriate reagents to introduce the propyl and amide groups. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Alkyl halides, base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-5-12(16)15-9-13(3,4)11-7-6-10(2)8-14-11/h5-8H,1,9H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXRIDYMYXSPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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